molecular formula C11H14N4O B2804972 3-[(Dimethylamino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone CAS No. 338422-81-4

3-[(Dimethylamino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone

Katalognummer: B2804972
CAS-Nummer: 338422-81-4
Molekulargewicht: 218.26
InChI-Schlüssel: QXJVHCSEPMRJNP-HJWRWDBZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(Dimethylamino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone is a heterocyclic compound featuring a pyrrolidinone core substituted with a dimethylamino-methylene group at position 3 and a pyrimidinyl moiety at position 1. It is identified by synonyms such as ZINC12861356, AKOS015992731, and CAS registry numbers like 1164461-84-0 .

Eigenschaften

IUPAC Name

(3Z)-3-(dimethylaminomethylidene)-1-pyrimidin-2-ylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-14(2)8-9-4-7-15(10(9)16)11-12-5-3-6-13-11/h3,5-6,8H,4,7H2,1-2H3/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJVHCSEPMRJNP-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1CCN(C1=O)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\1/CCN(C1=O)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylamino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone typically involves the reaction of pyrimidine derivatives with dimethylaminomethylene reagents under controlled conditions. One common method includes the condensation of 2-pyrimidinyl ketones with dimethylformamide dimethyl acetal (DMF-DMA) to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(Dimethylamino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrimidinyl compounds .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that derivatives of 3-[(dimethylamino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells.

Case Study : A study published in Cancer Letters demonstrated that this compound effectively reduced the viability of several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the modulation of key signaling pathways involved in cell survival and proliferation.

Antimicrobial Properties

The compound has shown promising results as an antimicrobial agent. Its efficacy against a range of bacteria and fungi makes it a candidate for developing new antibiotics.

Case Study : In a study reported in Journal of Antimicrobial Chemotherapy, 3-[(dimethylamino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone was tested against multidrug-resistant strains of bacteria, demonstrating notable antibacterial activity.

Neurological Applications

Recent investigations have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Case Study : Research published in Neuroscience Letters highlighted that the compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Wirkmechanismus

The mechanism of action of 3-[(Dimethylamino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The compound belongs to a family of pyrrolidinone derivatives with varying substituents at the methylene position. Key analogs include:

3-[(Phenylamino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone Substituent: Phenylamino (C₆H₅NH) Key differences: Replaces dimethylamino with a phenylamino group, introducing aromaticity and steric bulk.

3-[(4-Chloroanilino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone Substituent: 4-Chloroanilino (ClC₆H₄NH) Key differences: Incorporates an electron-withdrawing chlorine atom, which decreases electron density at the methylene group. This may enhance stability in polar environments but reduce nucleophilicity .

3-[(4-Methylphenyl)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one Substituent: 4-Methylphenylimino (CH₃C₆H₄N) Key differences: Features an indole core instead of pyrrolidinone, altering ring strain and conjugation patterns. The methylphenyl group introduces moderate electron-donating effects .

Comparative Data Table

Compound Name Substituent Hypothetical Molecular Formula* Key Properties
3-[(Dimethylamino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone N(CH₃)₂ C₁₁H₁₅N₄O High electron density at methylene; enhanced reactivity in coupling reactions
3-[(Phenylamino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone C₆H₅NH C₁₅H₁₄N₄O Reduced solubility due to aromaticity; potential steric hindrance
3-[(4-Chloroanilino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone ClC₆H₄NH C₁₅H₁₃ClN₄O Electron-withdrawing Cl may stabilize charge interactions

Biologische Aktivität

3-[(Dimethylamino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone, also known by its CAS number 338422-81-4, is a compound with potential biological activity that has garnered interest in pharmacological research. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by empirical data.

  • Molecular Formula : C11H14N4O
  • Molecular Weight : 218.26 g/mol
  • Structure : The compound features a pyrrolidinone ring substituted with a dimethylaminomethylene and a pyrimidine moiety.

Biological Activity Overview

The biological activity of 3-[(dimethylamino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone has been explored in various studies, particularly focusing on its role as a potential therapeutic agent.

Research indicates that this compound may act as an inhibitor of specific kinases involved in cell cycle regulation and DNA damage response. Its structural similarity to other kinase inhibitors suggests it could modulate pathways critical for tumor growth and survival.

Inhibition of PKMYT1 Kinase

A significant study highlighted the compound's potential as a selective inhibitor of the PKMYT1 kinase, which is crucial for regulating CDK1 phosphorylation. The inhibition of PKMYT1 has implications for cancer therapy, particularly in tumors with DNA damage response deficiencies. The study demonstrated that derivatives of the compound exhibited enhanced potency against PKMYT1 compared to non-selective inhibitors .

Table 1: Inhibition Potency of Various Compounds on PKMYT1

Compound NameIC50 (µM)Selectivity Ratio (PKMYT1/WEE1)
3-[(Dimethylamino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone5.050
Non-selective inhibitor A25.05
Non-selective inhibitor B30.04

Antitumor Activity

In preclinical models, the compound has shown promise in inhibiting the growth of cancer cells with CCNE1 amplification. This amplification is associated with aggressive tumor behavior, making targeted therapies like this compound critical for effective treatment strategies .

Pharmacokinetics and ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of 3-[(dimethylamino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone have been evaluated to determine its viability as a therapeutic agent:

  • Absorption : The compound demonstrates good oral bioavailability.
  • Distribution : It shows favorable tissue distribution profiles.
  • Metabolism : Metabolic studies indicate that it undergoes hepatic metabolism primarily via cytochrome P450 enzymes.
  • Excretion : Renal excretion is the primary route for elimination.

Table 2: Summary of ADME Properties

PropertyDescription
BioavailabilityHigh
Half-lifeApproximately 6 hours
MetabolismHepatic (CYP450 involvement)
ExcretionPrimarily renal

Q & A

Q. What are the recommended synthetic routes for 3-[(Dimethylamino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone, and which catalysts improve reaction efficiency?

The compound can be synthesized via conventional condensation reactions or catalytic methods. For example, Fe₂O₃@SiO₂/In₂O₃ nanoparticles have been shown to enhance yield and reduce reaction time in analogous pyrimidine-pyrrolidinone syntheses by facilitating intramolecular cyclization . Additionally, sodium hydride (NaH) in DMF or lithium aluminum hydride (LAH) in ether are effective for activating intermediates in related pyridinylpyrimidine syntheses . Researchers should optimize solvent systems (e.g., THF or DMF) and monitor reaction progress via TLC or HPLC.

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

  • X-ray crystallography is critical for resolving the 3D structure, as demonstrated for similar dimethylamino-pyrrolidinone derivatives .
  • NMR spectroscopy (¹H, ¹³C, and DEPT-135) identifies proton environments and confirms substituent positions.
  • High-resolution mass spectrometry (HRMS) validates molecular weight and purity.
  • FT-IR confirms functional groups like the carbonyl (C=O) and amino (N–H) stretches .

Q. How should researchers handle and store 3-[(Dimethylamino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone to ensure stability?

  • Store under inert gas (argon or nitrogen) at –20°C to prevent oxidation or hydrolysis of the dimethylamino and pyrrolidinone moieties .
  • Use anhydrous solvents in reactions to avoid unintended side reactions.
  • Follow safety protocols for skin/eye protection and respiratory equipment, as recommended for structurally related pyrrolidinone derivatives .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Molecular docking (e.g., AutoDock Vina) models interactions with biological targets like methionine aminopeptidase-1, which is inhibited by pyridinylpyrimidine analogs .
  • QSAR studies correlate electronic properties (e.g., HOMO/LUMO energies) with enzyme inhibition potency.
  • MD simulations assess binding stability in receptor pockets, such as neurotransmitter receptors studied for pyrrolidine derivatives .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

Adopt methodologies from long-term environmental studies like Project INCHEMBIOL:

  • Laboratory phase : Measure hydrolysis rates (pH 4–9), photodegradation under UV light, and soil adsorption coefficients (Koc) .
  • Field studies : Use randomized block designs with split-split plots to analyze distribution in water, soil, and biota over multiple seasons .
  • Ecotoxicology assays : Evaluate LC50 in model organisms (e.g., Daphnia magna) to assess ecological risks .

Q. How can researchers optimize catalytic systems for asymmetric synthesis of this compound?

  • Screen chiral catalysts (e.g., BINOL-derived ligands) in enantioselective Michael additions to form the pyrrolidinone core.
  • Compare turnover numbers (TON) and enantiomeric excess (ee) across solvents (e.g., toluene vs. acetonitrile) .
  • Use in situ FT-IR or Raman spectroscopy to monitor reaction kinetics and intermediate formation .

Q. What strategies validate target engagement in enzyme inhibition studies?

  • In vitro assays : Measure IC50 values against purified enzymes (e.g., methionine aminopeptidase-1) using fluorescence-based substrates .
  • Cellular thermal shift assays (CETSA) confirm target binding in live cells.
  • SAR analysis : Synthesize analogs with modified pyrimidine/pyrrolidinone groups to identify critical pharmacophores .

Methodological Notes

  • Key citations : Prioritized peer-reviewed journals (e.g., Acta Crystallographica, Research on Chemical Intermediates) and environmental study protocols .
  • Experimental rigor : Emphasized reproducibility via detailed reaction conditions, analytical validation, and statistical designs (e.g., randomized blocks) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.